The compound is classified as a cyclic peptide and is derived from modifications of linear peptide sequences that target neurokinin receptors. Its structure incorporates a lactam bridge, enhancing its stability and receptor affinity. Specifically, it acts as an antagonist to the NK-2 receptor subtype, which is involved in mediating smooth muscle contraction and other physiological responses related to inflammation and pain .
The synthesis of cyclo(gln-trp-phe-gly(anc-2)-leu-met) typically involves several key steps:
The molecular structure of cyclo(gln-trp-phe-gly(anc-2)-leu-met) can be represented by its InChI key (UXGOMHKZXISRJP-JSEVQACXSA-N) and SMILES notation, which detail its atomic connectivity and stereochemistry. The compound has a molecular weight of approximately 789 g/mol.
The conformational analysis indicates that cyclo(gln-trp-phe-gly(anc-2)-leu-met) exhibits specific turns and spatial arrangements that facilitate interaction with neurokinin receptors .
Cyclo(gln-trp-phe-gly(anc-2)-leu-met) participates in various chemical reactions primarily related to receptor binding and antagonism:
The mechanism of action for cyclo(gln-trp-phe-gly(anc-2)-leu-met) primarily involves antagonism at NK-2 receptors:
Cyclo(gln-trp-phe-gly(anc-2)-leu-met) exhibits several notable physical and chemical properties:
The applications of cyclo(gln-trp-phe-gly(anc-2)-leu-met) are primarily centered around its pharmacological properties:
Cyclo(Gln-Trp-Phe-Gly(ANC-2)-Leu-Met) (developmental code: L-659,837) functions as a potent and selective antagonist of the tachykinin NK2 receptor. Radioligand binding assays using hamster urinary bladder membranes (enriched with NK2 receptors) demonstrated high-affinity binding, with a pIC₅₀ value of 6.9 [1] [7]. In functional studies on isolated rat vas deferens—a classical NK2 receptor preparation—L-659,837 competitively inhibited contractions induced by the agonist eledoisin, yielding a pKB value of 6.7 [1]. This established its role as a competitive antagonist with negligible activity against NK1 (guinea-pig ileum) or NK3 (rat portal vein) receptors at equivalent concentrations [1]. The compound’s structural distinction lies in the (R)Gly[ANC-2] modification, which enhances conformational stability and receptor interaction compared to its non-modified counterpart L-659,877 [1] [4].
Table 1: Functional Antagonism of L-659,837 in NK2 Receptor Assays
Tissue Preparation | Agonist Stimulus | pKB | Receptor Specificity |
---|---|---|---|
Rat vas deferens | Eledoisin | 6.7 | NK2 |
Guinea-pig ileum | Substance P | <5.0 | NK1 (weak) |
Rat portal vein | Neurokinin B | <5.0 | NK3 (weak) |
Data derived from [1]
L-659,837 modulates neurokinin-driven signaling primarily in peripheral tissues expressing NK2 receptors. In the hamster urinary bladder, it inhibits phosphatidylinositol (PI) turnover stimulated by neurokinin A (NKA), confirming its role in blocking Gq-coupled pathways [8]. This attenuation of second-messenger systems translates to physiological effects, such as suppressing smooth muscle contraction in the rat duodenum and urinary bladder [1] [7]. Notably, in the rat longitudinal intestinal muscle, L-659,837 antagonized contractions induced by NKA, neurokinin B, and eledoisin with uniform potency, suggesting a homogeneous NK2 receptor population in this tissue [1]. The compound’s efficacy extends to in vivo models, where intravenous administration inhibits NK2 agonist-induced bladder contractions without affecting NK1-mediated responses [7].
L-659,837 exhibits >100-fold selectivity for NK2 over NK1 or NK3 receptors. Binding affinity studies revealed the following rank order:
In the central nervous system, structurally related antagonists like cyclo(Gln-D-Trp-(N-Me)-Phe(R)Gly[ANC-2]Leu-Met)₂ block NK1 receptors in the nucleus tractus solitarius (pKB = 7.2) [3]. In contrast, L-659,837 lacks significant affinity at these sites, underscoring its peripheral NK2 selectivity. This discrimination was pivotal in defining tachykinin receptor heterogeneity, as it failed to inhibit SP-induced vasodepressor responses in the CNS even at high concentrations [3].
Table 2: Selectivity Profile Across Tachykinin Receptors
Receptor Subtype | Tissue Source | Assay Type | pIC₅₀/pKB |
---|---|---|---|
NK2 | Hamster urinary bladder | Radioligand binding | 6.9 |
NK2 | Rat vas deferens | Functional antagonism | 6.7 |
NK1 | Rat cortex | Radioligand binding | <5.0 |
NK3 | Rat cortex | Radioligand binding | <5.0 |
L-659,837 contributed to elucidating NK2 receptor heterogeneity across species and tissues. While it potently antagonized NK2 receptors in rat vas deferens (pKB 6.7) and hamster bladder (pIC₅₀ 6.9), its analog L-659,877 showed higher affinity in the same tissues (pKB 8.1) [1] [8]. This divergence suggested potential subtype distinctions, later classified as:
In the rat small intestine, L-659,837 inhibited contractions induced by multiple tachykinins (NKA, NKB) with uniform potency, supporting a single NK2 receptor class [1]. Conversely, in guinea-pig tissues, weaker antagonism hinted at the NK2B subtype. Thus, L-659,837 served as a pharmacological tool to differentiate tissue-specific NK2 variants, influencing the design of later antagonists like MEN-10627 [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7